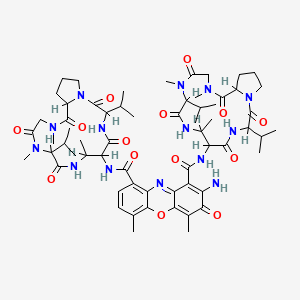
Actinomycin D lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinomycin D lactam, also known as this compound, is a useful research compound. Its molecular formula is C62H88N14O14 and its molecular weight is 1253.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Cancer Treatment
Actinomycin D lactam is primarily utilized in oncology due to its efficacy against various tumors:
- Wilms' Tumor : A common pediatric kidney cancer.
- Rhabdomyosarcoma : A soft tissue sarcoma prevalent in children.
- Gestational Trophoblastic Disease : A group of pregnancy-related tumors.
- Ewing's Sarcoma : A bone and soft tissue cancer predominantly affecting adolescents.
The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy .
Microbiological Applications
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Antibacterial Activity : It exhibits significant activity against multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound can disrupt bacterial protein synthesis by targeting specific enzymes involved in translation .
- Antifungal Properties : The compound has shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .
Research and Development
The production of this compound has been optimized through bioprocess engineering. Studies indicate that using alternative carbon sources like fructose can significantly enhance yield during fermentation processes with Streptomyces parvulus, achieving concentrations up to 1530 mg/L under optimal conditions .
Table 1: Summary of this compound Production Conditions
| Carbon Source | Concentration (g/L) | Yield (mg/L) | Aeration (vvm) | Stirring Speed (rpm) |
|---|---|---|---|---|
| Glucose | 20 | 530 | 0.5 | 300 |
| Fructose | 30 | 635 | 1.5 | 500 |
Case Studies
- Cancer Treatment Efficacy :
- Antimicrobial Research :
- Plant Biology Applications :
Propriétés
Numéro CAS |
37590-79-7 |
|---|---|
Formule moléculaire |
C62H88N14O14 |
Poids moléculaire |
1253.4 g/mol |
Nom IUPAC |
2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H88N14O14/c1-27(2)42-61(88)75-23-17-19-36(75)59(86)71(13)25-38(77)73(15)48(29(5)6)57(84)64-33(11)44(55(82)67-42)69-53(80)35-22-21-31(9)51-46(35)66-47-40(41(63)50(79)32(10)52(47)90-51)54(81)70-45-34(12)65-58(85)49(30(7)8)74(16)39(78)26-72(14)60(87)37-20-18-24-76(37)62(89)43(28(3)4)68-56(45)83/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,64,84)(H,65,85)(H,67,82)(H,68,83)(H,69,80)(H,70,81) |
Clé InChI |
JLNOBDPVLVIXKW-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)N1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(NC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)N1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(NC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Synonymes |
(1',1'-bis(L-threo-alpha,beta-diaminobutyric acid))actinomycin D actinomycin D lactam |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















